Cas no 1367735-21-4 (5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine)
![5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine structure](https://ja.kuujia.com/scimg/cas/1367735-21-4x500.png)
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine 化学的及び物理的性質
名前と識別子
-
- 5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine
- 2-Oxa-5-azaspiro[3.5]nonan-8-amine, 5-(phenylmethyl)-
- SY323041
- starbld0027401
- AS-79885
- 8-Amino-5-benzyl-2-oxa-5-azaspiro[3.5]nonane
- AKOS022686266
- MFCD22035187
- 1367735-21-4
- D79286
- CS-0310001
-
- インチ: 1S/C14H20N2O/c15-13-6-7-16(14(8-13)10-17-11-14)9-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2
- InChIKey: CCVUPUKVQXRLAJ-UHFFFAOYSA-N
- ほほえんだ: C1C2(CC(N)CCN2CC2=CC=CC=C2)CO1
計算された属性
- せいみつぶんしりょう: 232.157563266g/mol
- どういたいしつりょう: 232.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.15±0.1 g/cm3(Predicted)
- ふってん: 349.7±42.0 °C(Predicted)
- 酸性度係数(pKa): 9.47±0.20(Predicted)
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2762-500MG |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine |
1367735-21-4 | 95% | 500MG |
¥ 8,626.00 | 2023-04-07 | |
eNovation Chemicals LLC | D684442-100mg |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine |
1367735-21-4 | 97% | 100mg |
$605 | 2024-07-21 | |
Chemenu | CM450163-500mg |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine |
1367735-21-4 | 95%+ | 500mg |
$1568 | 2023-03-07 | |
Chemenu | CM450163-100mg |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine |
1367735-21-4 | 95%+ | 100mg |
$588 | 2023-03-07 | |
eNovation Chemicals LLC | D684442-500mg |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine |
1367735-21-4 | 97% | 500mg |
$1620 | 2025-02-21 | |
eNovation Chemicals LLC | D684442-250mg |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine |
1367735-21-4 | 97% | 250mg |
$970 | 2025-02-21 | |
abcr | AB556311-250mg |
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine; . |
1367735-21-4 | 250mg |
€1492.60 | 2025-02-21 | ||
Aaron | AR01JWUF-500mg |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine |
1367735-21-4 | 95% | 500mg |
$1493.00 | 2025-02-11 | |
A2B Chem LLC | BA07547-250mg |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine |
1367735-21-4 | 95% | 250mg |
$951.00 | 2024-04-20 | |
eNovation Chemicals LLC | D684442-1g |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine |
1367735-21-4 | 97% | 1g |
$2430 | 2025-02-20 |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine 関連文献
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amineに関する追加情報
Introduction to 5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine (CAS No. 1367735-21-4)
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine, identified by its CAS number 1367735-21-4, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic framework and potential biological activities. This compound belongs to the spirocyclic amine class, characterized by a spiro carbon linking two heterocyclic rings, which often confers enhanced stability and bioavailability compared to linear analogs. The presence of both oxa and aza moieties in its structure introduces a rich array of electronic and steric interactions, making it a promising scaffold for drug discovery.
The spiro[3.5]nonane core of this molecule is particularly noteworthy, as it provides a rigid yet flexible scaffold that can be modulated through various chemical transformations to optimize pharmacokinetic properties. The benzyl group at the 5-position serves as a hydrophobic anchor, enhancing membrane permeability, while the amine functionality at the 8-position offers multiple sites for further derivatization, including coupling with carboxylic acids or heterocycles to generate bioactive molecules.
Recent advancements in computational chemistry have enabled the rapid screening of such spirocyclic compounds for their potential interactions with biological targets. Studies suggest that the oxa-aza spirocycle motif may exhibit inhibitory activity against various enzymes and receptors implicated in metabolic disorders, neurodegenerative diseases, and cancer. For instance, computational modeling has identified that analogs of this compound may interact with the active sites of serine proteases, which are key players in inflammatory pathways.
In vitro studies have begun to explore the pharmacological profile of 5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine, revealing promising preliminary results. The compound demonstrates moderate solubility in polar organic solvents, which is advantageous for formulation development. Additionally, its stability under acidic and basic conditions suggests potential for oral administration without significant degradation. Preliminary toxicity assays have shown low acute toxicity in cell-based models, indicating a favorable safety profile for further development.
The synthesis of this compound presents an interesting challenge due to the need to construct the spirocyclic core while maintaining regioselectivity. Traditional approaches involve multi-step sequences involving cycloadditions or intramolecular condensations, often requiring protecting group strategies to prevent unwanted side reactions. However, recent innovations in transition-metal-catalyzed reactions have provided more efficient synthetic routes, reducing the number of steps and improving overall yields.
One particularly intriguing aspect of 5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine is its potential as a building block for more complex derivatives. By introducing additional functional groups or modifying the spirocore itself, chemists can generate libraries of compounds with tailored biological activities. For example, replacing the benzyl group with other aryl or heteroaryl moieties could alter electronic properties and binding affinities, opening up new avenues for therapeutic intervention.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine. Predictive models trained on large datasets can identify structural features that correlate with biological activity, guiding experimental efforts toward high-value targets. This synergy between computational methods and wet-lab synthesis has significantly reduced the time and cost associated with developing novel therapeutics.
Future research directions include exploring derivatives of this compound for their potential in treating neurological disorders such as Alzheimer’s disease or Parkinson’s disease. The spirocyclic framework’s ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) applications. Additionally, investigating its interactions with bacterial enzymes could lead to novel antibiotics or antiviral agents.
The environmental impact of synthesizing such complex molecules is also a growing consideration in modern medicinal chemistry. Green chemistry principles are being increasingly applied to develop more sustainable synthetic routes, minimizing waste and reducing reliance on hazardous reagents. Techniques such as flow chemistry and biocatalysis are being explored as alternatives to traditional batch processes.
In conclusion,5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-am ine (CAS No. 1367735-21) represents a structurally intriguing compound with significant potential in drug discovery. Its unique spirocyclic architecture, combined with favorable pharmacokinetic properties and preliminary biological activity, positions it as a valuable scaffold for developing novel therapeutics across multiple disease areas. As research continues to uncover new synthetic strategies and computational tools enhance our ability to predict biological outcomes,this molecule promises to remain at the forefront of medicinal chemistry innovation.
1367735-21-4 (5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine) 関連製品
- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)
- 2227875-38-7(1-methyl-5-(2R)-oxiran-2-yl-3-(trifluoromethyl)-1H-pyrazole)
- 1006777-87-2(4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide)
- 2228813-79-2(tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate)
- 6714-41-6(6-Oxa-2-azabicyclo[3.2.1]octan-7-one)
- 898770-72-4((3-chloro-5-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone)
- 1563409-36-8(3-(4-chloro-2-methylphenyl)prop-2-en-1-ol)
- 1227210-35-6(1-Bromo-4-fluoro-2-methyl-3-nitrobenzene)
- 1251681-25-0(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)
- 2137798-96-8(4-Quinazolinamine, 2-ethyl-7-methyl-)
